molecular formula C18H28N4O B2597588 N-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]メチル}シクロヘキサンカルボキサミド CAS No. 1797813-06-9

N-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]メチル}シクロヘキサンカルボキサミド

カタログ番号: B2597588
CAS番号: 1797813-06-9
分子量: 316.449
InChIキー: WIDHKMBXGYVGOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclohexane carboxamide group

科学的研究の応用

N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling and subsequent attachment to the cyclohexane carboxamide group. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

作用機序

The mechanism of action of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a receptor and block its activation, thereby inhibiting a signaling pathway .

類似化合物との比較

Similar Compounds

Uniqueness

N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring, a pyrimidine ring, and a cyclohexane carboxamide group makes it a versatile compound for various applications.

生物活性

N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexane ring, a pyrimidine moiety, and a piperidine group. The molecular formula is C18H26N4OC_{18}H_{26}N_{4}O with a molecular weight of 306.43 g/mol. Its IUPAC name is N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide.

N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is known to interact with various biological targets, primarily through enzyme inhibition. It has been studied for its ability to inhibit specific kinases and phosphodiesterases, which are crucial in various signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition Studies

  • Kinase Inhibition : The compound has shown promising results in inhibiting kinases associated with cancer progression, particularly those involved in the MAPK/ERK signaling pathway.
  • Phosphodiesterase Inhibition : Research indicates that it may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells, which can affect various physiological processes including inflammation and cell growth.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated significant cytotoxic effects. For example, treatment with varying concentrations resulted in reduced viability in breast cancer (MCF7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
A54920Cell cycle arrest

Neuroprotective Effects

Recent research has suggested neuroprotective properties:

  • Animal Models : In rodent models of neurodegeneration, administration of the compound significantly reduced markers of oxidative stress and apoptosis in neuronal tissues.

Case Studies

  • Study on Tumor Growth Inhibition : A study published in Cancer Research demonstrated that N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis.
  • Neuroprotection in Alzheimer’s Disease Models : Research highlighted in Neuroscience Letters indicated that the compound improved cognitive function and reduced amyloid plaque deposition in transgenic mouse models of Alzheimer’s disease.

特性

IUPAC Name

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-14-12-16(13-19-17(23)15-8-4-2-5-9-15)21-18(20-14)22-10-6-3-7-11-22/h12,15H,2-11,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDHKMBXGYVGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。